6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid
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Overview
Description
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is an organic compound with the molecular formula C8H6N4O2. It is characterized by the presence of both imidazole and pyridazine rings, which are fused to a carboxylic acid group. This compound is typically found as a white solid or crystalline powder and is used in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the wide range of activities associated with imidazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid’s action would depend on the specific biological context and the targets it interacts with. Given the range of activities associated with imidazole derivatives, the effects could be diverse .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid generally involves the reaction of imidazole with pyridazine derivatives under specific conditions. One common method includes the use of imidazole and pyridazine-3-carboxylic acid as starting materials. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole and pyridazine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions[][3].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce alcohol derivatives[3][3].
Scientific Research Applications
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
6-(1H-imidazol-1-yl)pyridazine: Lacks the carboxylic acid group but shares the imidazole and pyridazine rings.
3-(1H-imidazol-1-yl)pyridazine-6-carboxylic acid: A positional isomer with the carboxylic acid group at a different position.
6-(1H-imidazol-1-yl)pyrimidine-4-carboxylic acid: Contains a pyrimidine ring instead of a pyridazine ring.
Uniqueness: 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
6-imidazol-1-ylpyridazine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDHNJSBVURTND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610278-97-2 |
Source
|
Record name | 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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